Lipophilicity Differentiation: ACD/LogP 6.20 vs. Non-Chlorinated Analog (ACD/LogP 5.48) and 4-Chlorobenzophenone (LogP 3.61–3.90)
The target compound exhibits an ACD/LogP of 6.20 (predicted by ACD/Labs Percepta v14.00), which is 0.72 log units higher than its direct non-chlorinated analog 2,3,4,5,6-pentamethylbenzophenone (ACD/LogP 5.48) . Compared to 4-chlorobenzophenone—which carries the same para-chloro substituent but lacks the pentamethyl motif—the LogP difference is even larger: 6.20 vs. 3.61–3.90 (a gap of 2.3–2.6 log units, or approximately 200–400× higher octanol-water partition coefficient) . The increased lipophilicity arises from the five methyl groups contributing approximately +0.72 log units beyond the chlorine effect alone, and from the chlorine contributing an additional +0.72 log units beyond the pentamethyl scaffold alone. The compound has 1 Rule-of-5 violation (LogP > 5) and a polar surface area of only 17 Ų, indicating high membrane permeability potential suitable for intracellular target engagement in cell-based screening .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 6.20; LogP (chemsrc) = 5.11; PSA = 17.07 Ų |
| Comparator Or Baseline | 2,3,4,5,6-Pentamethylbenzophenone: ACD/LogP = 5.48, LogP = 4.46; 4-Chlorobenzophenone: LogP = 3.61–3.90 |
| Quantified Difference | +0.72 log units vs. pentamethyl analog; +2.3–2.6 log units vs. 4-chlorobenzophenone |
| Conditions | ACD/Labs Percepta v14.00 prediction (ChemSpider); experimental LogP values from chemsrc and Sielc databases |
Why This Matters
A 0.72 log unit LogP increase corresponds to approximately 5.2× greater octanol-water partitioning, directly affecting compound distribution in cell-based assays, protein binding, and membrane permeability—properties that cannot be modeled using the non-chlorinated analog.
